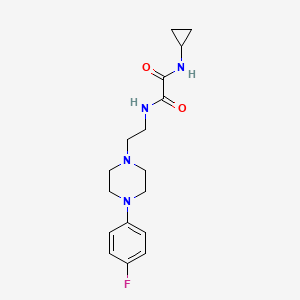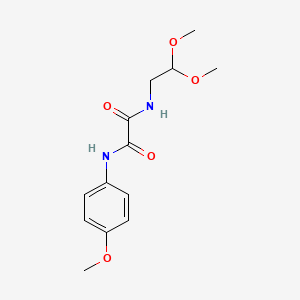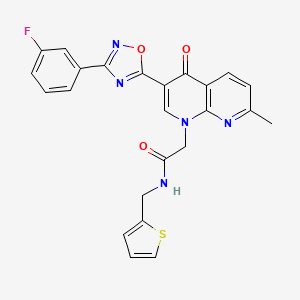![molecular formula C18H14ClF3N2O4 B2552163 methyl (2E)-3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-acetamidoprop-2-enoate CAS No. 1781254-31-6](/img/structure/B2552163.png)
methyl (2E)-3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-acetamidoprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, methyl (2E)-3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-acetamidoprop-2-enoate, is a multifunctional molecule that can be utilized in the synthesis of various heterocyclic systems. The presence of the acetamidopropenoate moiety suggests that it could be a versatile synthon for creating polysubstituted heterocyclic compounds, which are often of interest in medicinal chemistry and materials science due to their diverse biological activities and functional properties.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its benzoyl analog were prepared from corresponding precursors, which were then used to synthesize a variety of heterocyclic systems, including pyrroles, pyrimidines, and isoxazoles . Another related compound, methyl (Z)-2-acetylamino-3-dimethylaminopropenoate, was synthesized from N-acetylglycine, which was then used to generate various heterocyclic compounds depending on the reaction conditions and nucleophiles involved . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of similar compounds has been investigated using techniques such as X-ray crystallography. For example, the crystal structure of (E)-methyl 2-(methoxyimino)-2-(2-((3-(6-(trifluoromethyl)pyridin-3-yl) phenoxy) methyl) phenyl) acetate was determined, revealing interactions that form a dimer and a six-atom ring structure . This type of analysis is crucial for understanding the three-dimensional conformation of the compound and its potential interactions with other molecules.
Chemical Reactions Analysis
The reactivity of similar compounds has been explored in various chemical reactions. Methyl 3-arylamino-2-benzoylaminopropenoates, for instance, were used to synthesize oxazolin-5-ones and bis-oxazolones, demonstrating the potential for complex transformations . The compound of interest may also undergo a range of reactions, leading to the formation of diverse heterocyclic structures, which could be explored in further studies.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of methyl (2E)-3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-acetamidoprop-2-enoate are not detailed in the provided papers, related compounds have been characterized using NMR, IR, and MS spectroscopy . These techniques can provide valuable information about the functional groups present, molecular weight, and other key properties that are essential for understanding the behavior of the compound in various environments.
Applications De Recherche Scientifique
Heterocyclic System Synthesis
Methyl (2E)-3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-acetamidoprop-2-enoate and its derivatives are instrumental in the preparation of heterocyclic systems. For instance, derivatives of this compound have been used in the synthesis of 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, 5H-thiazolo[3,2-a]pyrimidin-5-one, and 4H-pyrido[1,2-a]pyridin-4-one, showcasing the compound's utility in creating a variety of biologically relevant structures (Selič, Grdadolnik, & Stanovnik, 1997). Similarly, its role in synthesizing polysubstituted pyridines and bicyclic systems like thieno[2,3-b]pyridines and pyrazolo[3,4-c]pyridine further illustrates its importance in the development of compounds with potential therapeutic applications (Abu-Shanab et al., 1994).
Catalytic Activity in Organic Synthesis
The compound is also significant in catalysis, as indicated by research on palladium(II) complexes involving similar structures. These complexes exhibit high catalytic activity for the Heck reaction, an essential process for forming carbon-carbon bonds in the synthesis of complex organic molecules (Das, Rao, & Singh, 2009). Such findings underscore the compound's potential as a cornerstone in developing new catalytic systems for efficient organic synthesis.
Novel Inhibitors and Agrochemical Applications
Moreover, this compound's derivatives have been studied for their role as protoporphyrinogen IX oxidase inhibitors, highlighting its relevance in designing new herbicides with specific modes of action (Li et al., 2005). This demonstrates its utility not only in medicinal chemistry but also in agricultural sciences, providing a foundation for the development of novel agrochemicals.
Propriétés
IUPAC Name |
methyl (E)-2-acetamido-3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClF3N2O4/c1-10(25)24-15(17(26)27-2)7-11-3-5-13(6-4-11)28-16-14(19)8-12(9-23-16)18(20,21)22/h3-9H,1-2H3,(H,24,25)/b15-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUANSUMLFYKXES-VIZOYTHASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/C(=C/C1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl)/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClF3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2552083.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]furan-3-carboxamide](/img/structure/B2552087.png)
![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2552088.png)


![2-[[2-(2-Phenyl-2-adamantyl)acetyl]amino]ethyl 2,4-dichlorobenzoate](/img/structure/B2552092.png)
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate](/img/structure/B2552094.png)



![(R)-1-[(S)-2-[Di(1-naphthyl)phosphino]ferrocenyl]ethylditert-butylphosphine](/img/structure/B2552100.png)
![7-butyl-1-ethyl-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2552103.png)